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molecular formula C11H12BrNO B3037818 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile CAS No. 628311-33-1

2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile

Cat. No. B3037818
M. Wt: 254.12 g/mol
InChI Key: JGGZPGKGGBQLJA-UHFFFAOYSA-N
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Patent
US07642367B2

Procedure details

A solution of 2-(4-methoxy-phenyl)-2-methyl-propionitrile (17.5 g, 0.10 mol) in TFA (80 mL) was cooled to 0° C. N-bromosuccinimide (17.8 g, 0.10 mol) was added in small portions keeping the temperature below 5° C. The orange solution was stirred for 2 h/25° C. and evaporated to dryness. Water (200 mL) was added and the mixture was stirred vigorously for 1 h. The crude product was filtered off and recrystallized from boiling MeOH. The pure product was isolated as white needles. Yield: 19.3 g (76%). GCMS: >99%
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])=[CH:5][CH:4]=1.[Br:14]N1C(=O)CCC1=O>C(O)(C(F)(F)F)=O>[Br:14][C:4]1[CH:5]=[C:6]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C#N)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The orange solution was stirred for 2 h/25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crude product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
The pure product was isolated as white needles

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C=CC1OC)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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